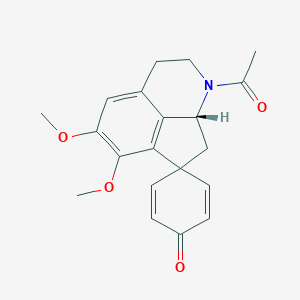![molecular formula C12H10N2 B162237 2-methyl-1H-benzo[f]benzimidazole CAS No. 1792-36-5](/img/structure/B162237.png)
2-methyl-1H-benzo[f]benzimidazole
Descripción general
Descripción
2-Methyl-1H-benzo[f]benzimidazole is a heterocyclic aromatic compound that features a fused ring system consisting of a benzene ring and an imidazole ring. This compound is known for its significant pharmacological properties and is widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents . It is a white solid that appears in the form of tabular crystals and is soluble in alcohol, ether, hot water, and sodium hydroxide solution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-benzo[f]benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction can also be conducted with aldehydes in place of formic acid, followed by oxidation . Another method involves the use of catalytic redox cycling based on cerium (IV)/cerium (III) and hydrogen peroxide redox-mediated oxidation of the Schiff intermediate derived from differently substituted aromatic 1,2-phenylenediamines with a variety of aromatic aldehydes .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs large-scale condensation reactions using o-phenylenediamine and formic acid under controlled conditions to ensure high yield and purity . The process may also involve the use of heterogeneous catalysts to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1H-benzo[f]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cerium (IV) salts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a strong base.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activity and stability .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-methyl-1H-benzo[f]benzimidazole involves its interaction with biological macromolecules, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function . The molecular targets and pathways involved in its action include various enzymes, receptors, and signaling pathways that are crucial for cellular processes .
Comparación Con Compuestos Similares
2-Methyl-1H-benzo[f]benzimidazole can be compared with other similar compounds, such as:
1-Methyl-1H-benzimidazole: This compound has a similar structure but with a methyl group at the nitrogen atom of the imidazole ring.
2-Phenyl-1H-benzimidazole: This derivative has a phenyl group at the 2-position, which can enhance its biological activity.
2-Methyl-1H-1,3-benzodiazole: Another similar compound with slight structural variations that can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields .
Propiedades
IUPAC Name |
2-methyl-1H-benzo[f]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14-8/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKHKCMWUDYPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B162163.png)


![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)

![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)



